4-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE
Description
4-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE is a complex organic compound with the molecular formula C23H19BrN2O5. This compound is known for its unique chemical structure, which includes a bromobenzoyl group, a carbohydrazonoyl group, and a methoxyphenyl benzenesulfonate group. It is used in various scientific research applications due to its distinctive properties.
Properties
Molecular Formula |
C21H17BrN2O5S |
|---|---|
Molecular Weight |
489.3g/mol |
IUPAC Name |
[4-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] benzenesulfonate |
InChI |
InChI=1S/C21H17BrN2O5S/c1-28-20-12-15(14-23-24-21(25)16-6-5-7-17(22)13-16)10-11-19(20)29-30(26,27)18-8-3-2-4-9-18/h2-14H,1H3,(H,24,25)/b23-14+ |
InChI Key |
NTNFIGIQXLFKNL-OEAKJJBVSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)OS(=O)(=O)C3=CC=CC=C3 |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)OS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE involves multiple steps. The synthetic route typically starts with the bromination of benzoyl compounds, followed by the introduction of the carbohydrazonoyl group. The final step involves the sulfonation of the methoxyphenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
4-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Scientific Research Applications
4-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets. The bromobenzoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The carbohydrazonoyl group can form hydrogen bonds with biological molecules, affecting their function. The methoxyphenyl benzenesulfonate group enhances the compound’s solubility and stability, allowing it to exert its effects more efficiently .
Comparison with Similar Compounds
4-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE can be compared with similar compounds such as:
- 4-[2-(2-Bromobenzoyl)carbohydrazonoyl]-2-methoxyphenyl benzenesulfonate
- 4-[2-(4-Bromobenzoyl)carbohydrazonoyl]-2-methoxyphenyl benzenesulfonate
- 4-[2-(3-Bromobenzoyl)carbohydrazonoyl]-2-ethoxyphenyl benzenesulfonate
These compounds share similar structural features but differ in the position of the bromine atom or the substituents on the phenyl ring. The unique combination of functional groups in 4-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE contributes to its distinct chemical and biological properties .
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